2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine
Description
Properties
IUPAC Name |
2-(oxan-4-yl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-5-11-9(12-6-8)7-1-3-13-4-2-7/h5-7H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVLBLHKCJGWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248691-42-0 | |
| Record name | 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of pyrimidine derivatives bearing tetrahydropyran substituents typically involves:
Nucleophilic substitution on halogenated pyrimidines : Starting from 2,4-dichloropyrimidine or similar halogenated pyrimidines, nucleophiles such as amines or tetrahydropyranyl derivatives are introduced via substitution reactions.
Protection and deprotection of hydroxyl groups : The tetrahydro-2H-pyran ring can be introduced via protection of hydroxyl groups or direct substitution using 3,4-dihydro-2H-pyran in acid-catalyzed conditions.
Coupling reactions : Ullmann-type or other coupling reactions can be used when aromatic or heteroaromatic iodides or bromides are involved.
Amine introduction : Amino groups at the 5-position of the pyrimidine ring are often introduced or retained through nucleophilic substitution or reduction steps.
Reported Preparation Procedures from Literature
Nucleophilic Substitution on 2,4-Dichloropyrimidine
A well-documented approach involves the reaction of 2,4-dichloropyrimidine with nucleophiles under mild conditions:
Procedure : 2,4-dichloropyrimidine (1 equiv.) is dissolved in chloroform, and equimolar amounts of the nucleophile (e.g., tetrahydro-2H-pyran-4-yl amine or related amines) and triethylamine (1.3 equiv.) are added at room temperature. The mixture is stirred for 4 hours, monitored by TLC. After reaction completion, the solvent is removed under vacuum, and the residue is purified by silica gel chromatography.
Yield : This method typically affords intermediates in high yields (89–95%).
Reference : This procedure is adapted from the synthesis of pyrimidine derivatives where various nucleophiles were introduced at the 2-position of the pyrimidine ring.
Amination and Deprotection
After introduction of the tetrahydropyran group, amination at the 5-position of the pyrimidine ring can be achieved by reaction with amines such as 4-morpholinoaniline under acidic conditions (e.g., 12 M HCl) in ethanol at elevated temperature (110 °C) for 8 hours.
The final deprotection of the tetrahydropyran group can be performed by treatment with hydrochloric acid to yield the free hydroxyl or amine-substituted pyrimidine.
Yield : The amination step typically provides 83–92% yield of the target compounds.
Reference : This method is detailed for pyrimidine derivatives bearing various substituents.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2,4-dichloropyrimidine + nucleophile + TEA | Room temperature | 4 h | 89–95 | Solvent: chloroform; monitored by TLC |
| Tetrahydropyran protection | 3,4-dihydro-2H-pyran + p-TsOH in DCM/THF | Room temperature | 10 h | ~91 | Purified by preparative layer chromatography |
| Amination (5-position) | Amine + 12 M HCl in EtOH | 110 °C | 8 h | 83–92 | Sealed tube; precipitation upon cooling |
| Deprotection | HCl treatment | Room temperature | Variable | - | To remove tetrahydropyran protecting group |
Mechanistic Insights and Research Findings
The nucleophilic substitution on 2,4-dichloropyrimidine proceeds via displacement of the chlorine atom at the 2-position by the nucleophile (tetrahydro-2H-pyran-4-yl amine or related species).
The tetrahydropyran ring acts as a protecting group for hydroxyl functionalities, formed via acid-catalyzed addition of 3,4-dihydro-2H-pyran to hydroxyl groups.
Amination at the 5-position is facilitated under acidic and heated conditions, allowing for substitution or addition of amino groups.
Deprotection under acidic conditions regenerates the free amine or hydroxyl functionalities without affecting the pyrimidine core.
These steps are supported by analytical data such as ^1H NMR, ^13C NMR, and mass spectrometry confirming the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for the development of new therapeutic agents, particularly in the field of oncology and antiviral research.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the disruption of viral replication .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent Effects
- Electron-Withdrawing vs. The THP group’s oxygen atom may improve water solubility compared to hydrophobic substituents like thiophene ().
- Fused vs. Non-Fused Systems: The thiopyrano-pyrimidine in introduces a sulfur atom and fused ring system, likely altering binding affinity to sulfur-sensitive enzymes compared to the non-fused THP-pyrimidine.
Core Heterocycle Variations
- Pyrimidine vs.
- Triazolo-Pyrimidine vs. Pyrimidine: The triazolo-fused core () enhances planarity and rigidity, improving adenosine A2A receptor binding but introducing hERG channel inhibition risks.
Pharmacological Profiles
- Kinase Inhibition: The quinazoline derivative () demonstrates nanomolar inhibition of c-Src/Abl kinases, attributed to its THP-4-yloxy substituent and piperazine side chain. In contrast, the target compound’s lack of a quinazoline core limits kinase targeting.
- hERG Liability : Triazolo-pyrimidines () exhibit significant hERG activity, necessitating structural optimization (e.g., compound 21 in ), whereas the THP-pyrimidine’s hERG profile remains uncharacterized.
Patent and Commercial Landscape
- 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine () highlights the importance of amine-containing pyrimidines in kinase inhibitor development, with piperazine groups offering enhanced solubility and target engagement.
Biological Activity
2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine is a pyrimidine derivative characterized by its unique structural features, combining a tetrahydro-2H-pyran moiety with a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 168.20 g/mol
- SMILES Notation : C1COCCC1C2=NC=C(C=N2)N
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, including potential applications as an inhibitor in various biochemical pathways. The compound's interactions with biological targets are crucial for its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be involved in cancer progression and other diseases.
- Cellular Interaction : Interaction studies have highlighted the compound's potential to bind to various cellular targets, influencing cell signaling pathways.
Antiproliferative Activity
In a study examining the antiproliferative effects of related pyrimidine compounds, it was found that modifications at the 5-position of the pyrimidine ring could significantly enhance biological activity. For instance, compounds with specific substitutions demonstrated IC values in the low micromolar range against breast cancer cell lines, suggesting that structural modifications can lead to improved efficacy .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of a tetrahydro-pyran structure in combination with specific functional groups on the pyrimidine core enhances biological activity. Compounds with similar structures but lacking the tetrahydro moiety exhibited diminished activity, emphasizing the importance of this structural feature .
Comparative Analysis
The following table summarizes the structural similarities and notable features of compounds related to this compound:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 5-Aminopyrimidine | Pyrimidine derivative | Basic structure similar but lacks tetrahydro moiety |
| Tetrahydropyran derivatives | Contains tetrahydropyran ring | Different functional groups lead to varied activities |
| Pyrimidine-based inhibitors | Various substitutions | Designed specifically for enzyme inhibition |
Synthesis Methods
Several synthesis methods have been developed for this compound, involving multi-step reactions that allow for the introduction of various functional groups. These methods facilitate the exploration of structure-function relationships essential for optimizing biological activity.
Q & A
Basic Research Question
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyran C4 vs. C2 substitution).
- HPLC-MS: Quantifies enantiomeric purity and detects trace impurities (<0.1%).
- X-ray Diffraction: Validates absolute configuration and hydrogen bonding motifs .
Typical NMR Shifts (Pyrimidine Core):
| Proton | δ (ppm) |
|---|---|
| NH2 | 6.8–7.2 (broad singlet) |
| Pyran H | 3.5–4.2 (multiplet) |
How do intermolecular interactions influence the stability and solubility of this compound in aqueous systems?
Advanced Research Question
The tetrahydro-2H-pyran group enhances solubility via H-bond donation (O atom), while the pyrimidine NH2 group accepts H-bonds. Crystal structures show C–H⋯π interactions between methyl groups and aromatic rings, reducing aqueous solubility by 20–40% compared to non-aromatic analogs . Solubility can be improved using co-solvents (e.g., DMSO:water 1:4) or PEG-based formulations.
What are the methodological challenges in scaling up the synthesis of enantiopure this compound?
Advanced Research Question
Chiral separation remains a bottleneck. Industrial-scale chiral chromatography is cost-prohibitive; alternatives include asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed coupling) or enzymatic resolution . Continuous flow reactors improve yield consistency but require optimization of residence time (typically 30–60 min) and pressure (1–5 bar).
Scalability Comparison:
| Method | Enantiomeric Excess | Cost (USD/g) |
|---|---|---|
| Chiral HPLC | >99% | 500–700 |
| Enzymatic Resolution | 85–90% | 50–100 |
How can computational modeling predict the metabolic stability of this compound?
Advanced Research Question
Density functional theory (DFT) calculates electron density at reactive sites (e.g., NH2 group). CYP450 metabolism predictions (e.g., Schrödinger’s ADMET Predictor) identify vulnerable positions (e.g., pyran C4 oxidation). Molecular dynamics simulations (100 ns trajectories) reveal binding stability in target proteins (e.g., kinase ATP pockets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
